molecular formula C15H18BF3O5 B1442316 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester CAS No. 1242145-44-3

4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester

Cat. No.: B1442316
CAS No.: 1242145-44-3
M. Wt: 346.11 g/mol
InChI Key: ABQURIWFQPWOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a boronic ester, which is a type of compound that contains a boron atom. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The compound contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. It also contains a trifluoromethoxy group and a carboxylic acid methyl ester group .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Boronic esters are typically stable and can be stored for long periods of time .

Scientific Research Applications

Synthesis and Bioavailability Studies

  • The compound has been studied for its role in improving oral bioavailability of pharmaceuticals. For instance, in a study, 1-acyloxyethyl esters of cefotiam were prepared to avoid complex acyl groups and showed improved oral bioavailability, indicating the potential of esters to enhance drug absorption (Yoshimura et al., 1986).

Prodrug Synthesis

  • The chemical structure of esters has been exploited in synthesizing prodrugs. Research indicates that esters can be converted to the active drug in vivo, showcasing the utility of ester compounds in prodrug strategies for improved drug delivery and efficacy (Saari et al., 1984).

Anti-inflammatory and Anti-arthritic Applications

  • In the context of anti-inflammatory and anti-arthritic applications, esters have been studied for their efficacy. Research suggests that esters can significantly inhibit chronic arthritis and inflammation in animal models, indicating their therapeutic potential in treating chronic tissue injuries and inflammatory diseases (Nugent et al., 1993).

Anticonvulsant Activity

  • The structural features of esters, particularly steric effects, have been correlated with anticonvulsant properties. Studies show that certain esters exhibit potent anticonvulsant effects, suggesting their potential use in developing anticonvulsant drugs (Hamor & Farraj, 1965).

Mechanism of Action

The exact mechanism of action would depend on the specific reaction the compound is involved in. In a Suzuki-Miyaura reaction, the boronic ester would typically react with a halide or pseudohalide compound in the presence of a base and a palladium catalyst .

Future Directions

The use of boronic esters in organic synthesis is a well-established field, and research is ongoing to develop new reactions and improve existing ones . This compound, with its unique combination of functional groups, could potentially be used in new synthetic routes.

Properties

IUPAC Name

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BF3O5/c1-13(2)14(3,4)24-16(23-13)9-6-7-10(12(20)21-5)11(8-9)22-15(17,18)19/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQURIWFQPWOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BF3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester
Reactant of Route 6
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4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester

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